molecular formula C18H14F3N3O3 B2884515 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 946314-31-4

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2884515
CAS No.: 946314-31-4
M. Wt: 377.323
InChI Key: DXLCMHBPRSXXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a hybrid structure combining a furan-substituted dihydropyridazinone core linked via an ethyl chain to a 4-(trifluoromethyl)benzamide group. The dihydropyridazinone scaffold is a recognized pharmacophore in drug discovery, often associated with biological activity . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity . This specific structural architecture suggests potential as a key intermediate or a candidate for screening against various biological targets. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe in biochemical assays. It is strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)13-5-3-12(4-6-13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-2-1-11-27-15/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLCMHBPRSXXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the intermediate with 4-(trifluoromethyl)benzoyl chloride under suitable conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Substituted benzamides

Scientific Research Applications

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridazinone moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Scaffold Modifications

The pyridazinone-furan core is a critical pharmacophore shared with analogs like Compound X (CPX) (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide). CPX exhibits enhanced binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions compared to disaccharides like trehalose (−1.8 kcal/mol) .

Substituent Variations

  • BG13939 (2-(2,4-dichlorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide): Shares the ethyl-pyridazinone-furan backbone but substitutes the benzamide with a dichlorophenoxy-propanamide group. This modification reduces molecular weight (422.262 g/mol vs. ~437 g/mol estimated for the target compound) and introduces halogenated aromaticity, which may enhance metabolic stability .
  • Excluded Patent Analogs: Compounds such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (from ) highlight the importance of the trifluoromethylbenzamide group. Replacement with thiazole or thiophene rings in these analogs reduces electron-withdrawing effects, possibly diminishing binding to hydrophobic pockets .

Binding and Functional Data

Compound Key Substituents Molecular Weight (g/mol) Binding Affinity (kcal/mol) Notes
Target Compound 4-(trifluoromethyl)benzamide ~437* N/A High lipophilicity; untested
CPX (Compound X) Pyridinone-linked acetamide ~448* −8.1 Strong CDR3 binding
BG13939 2,4-Dichlorophenoxy-propanamide 422.262 N/A Halogenated; improved stability
Trehalose Disaccharide 342.3 −1.8 Weak affinity; excipient use

*Estimated based on structural similarity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling of a furan-2-yl derivative with a dihydropyridazine precursor via nucleophilic substitution or cyclocondensation.
  • Step 2 : Amide bond formation between the intermediate and 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (e.g., using NaHCO₃ as a base in THF/water) .
  • Optimization : Reaction conditions (e.g., solvent choice, catalyst loading) significantly impact yield. For example, using DMF as a solvent at 60–80°C improves coupling efficiency, while catalytic p-toluenesulfonic acid (p-TsOH) enhances cyclization . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the dihydropyridazine and furan rings. For example, the singlet at δ 6.3–6.5 ppm (¹H NMR) indicates the furan proton .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 422.12) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro assays :
  • Anti-inflammatory : Inhibition of COX-2 enzyme (ELISA-based assay using LPS-induced RAW 264.7 macrophages) .
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ values <10 µM suggest potency) .
  • Target engagement : Fluorescence polarization assays to test binding affinity for kinases (e.g., EGFR) due to the pyridazine moiety’s ATP-mimetic properties .

Advanced Research Questions

Q. How can computational methods like QSAR and reaction path searches improve synthesis and activity prediction?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features (e.g., trifluoromethyl group’s lipophilicity) with bioactivity. Gaussian-based DFT calculations (B3LYP/6-31G*) optimize molecular geometry for docking studies .
  • Reaction Path Optimization : Tools like GRRM (Global Reaction Route Mapping) screen transition states for key steps (e.g., cyclization) to identify low-energy pathways. Solvent effects are modeled via COSMO-RS .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate the impact of specific moieties. Evidence shows thiophene analogs exhibit 2–3× higher potency in anti-inflammatory models .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .

Q. What strategies optimize regioselectivity in reactions involving the dihydropyridazine core?

  • Methodological Answer :
  • Protecting groups : Temporarily block the pyridazine N-2 position with tert-butoxycarbonyl (Boc) to direct coupling to the ethyl side chain .
  • Catalytic control : Use Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura cross-coupling at the C-3 position of pyridazine, achieving >85% regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the less hindered pyridazine site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.